molecular formula C41H30O26 B1247165 Nupharin A

Nupharin A

Cat. No. B1247165
M. Wt: 938.7 g/mol
InChI Key: ZQYQKZCDCFVYLV-UUUCSUBKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nupharin A is a natural product found in Cercidiphyllum japonicum with data available.

Scientific Research Applications

Isolation and Characterization

  • Isolation from Nuphar Japonicum

    Nupharin A, identified as a diastereoisomeric ellagitannin, was isolated from the rhizomes of Nuphar japonicum DC. This compound is characterized as 1, 2, 4-tri-O-galloyl-α-D-glucopyranoses, among other structural forms (Ishimatsu et al., 1989).

  • Structural Characterization

    Another study also reports the isolation of Nupharin A from Nuphar japonicum, detailing its structure as 1, 2, 6-tri-O-galloyl-3, 4-(S)-hexahydroxydiphenoyl-α-D-glucose (Nishizawa et al., 1982).

Pharmacological Potential

  • Anti-inflammatory Properties

    A study on Nuphar lutea, closely related to Nuphar japonicum, demonstrated the anti-inflammatory effects of a leaf extract in murine models, suggesting potential applications for compounds like Nupharin A in treating inflammation-related conditions (Ozer et al., 2015).

  • Cancer Therapy Potential

    Nuphar lutea thioalkaloids have shown to inhibit the nuclear factor κB pathway and potentiate apoptosis, indicating a potential role for Nupharin A in cancer therapy (Ozer et al., 2009).

Genetic and Botanical Studies

  • Genetic Diversity in Nuphar Species

    Research involving Nuphar japonica focused on developing microsatellite markers to study genetic diversity, which is crucial for conservation and understanding the evolutionary biology of species that produce Nupharin A (Kondo et al., 2016).

  • Phylogenetic Relationships

    A study on Nuphar species, including Nuphar japonicum, used morphology and DNA sequences to elucidate phylogenetic relationships, providing insight into the evolutionary history of plants producing Nupharin A (Padgett et al., 1999).

properties

Product Name

Nupharin A

Molecular Formula

C41H30O26

Molecular Weight

938.7 g/mol

IUPAC Name

[(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)62-9-23-33-34(65-40(61)14-8-22(49)30(54)32(56)25(14)24-13(39(60)64-33)7-21(48)29(53)31(24)55)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1

InChI Key

ZQYQKZCDCFVYLV-UUUCSUBKSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O3)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O3)O)O)O)O)O)O

synonyms

1,2,6-tri-O-galloyl-3,4-(R)-hexahydroxydiphenoyl-beta-D-glucose
cercidinin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.